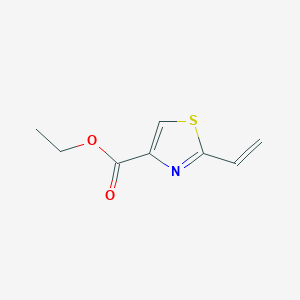

Ethyl 2-vinylthiazole-4-carboxylate

CAS No.:

Cat. No.: VC3248093

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO2S |

|---|---|

| Molecular Weight | 183.23 g/mol |

| IUPAC Name | ethyl 2-ethenyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H9NO2S/c1-3-7-9-6(5-12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 |

| Standard InChI Key | AGXYOMCWUABRCZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C=C |

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 2-vinylthiazole-4-carboxylate consists of a thiazole core with two key functional groups:

-

A vinyl (ethenyl) substituent at the C-2 position

-

An ethyl carboxylate group at the C-4 position

The thiazole heterocycle contains one sulfur atom and one nitrogen atom in a five-membered aromatic structure, distinguishing it from similar oxazole derivatives that contain oxygen instead of sulfur .

Physical and Chemical Properties

Based on structural analogies with related thiazole compounds, the following properties can be reasonably predicted:

Table 1: Predicted Physicochemical Properties of Ethyl 2-vinylthiazole-4-carboxylate

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H9NO2S |

| Molecular Weight | Approximately 183.23 g/mol |

| Physical State | Crystalline solid at room temperature |

| Solubility | Soluble in organic solvents (ethanol, toluene); limited water solubility |

| UV Absorption | Expected absorption in the 240-280 nm range |

| Reactivity Sites | Vinyl group (Michael acceptor); ester group (nucleophilic substitution) |

Synthesis Methodologies

Proposed Synthetic Pathway

A potential synthetic route to Ethyl 2-vinylthiazole-4-carboxylate would likely involve:

Table 2: Proposed Synthetic Pathway for Ethyl 2-vinylthiazole-4-carboxylate

| Step | Reaction | Reagents and Conditions | Expected Yield |

|---|---|---|---|

| 1 | Thiazole core formation | Condensation of appropriate precursors to form 2-aminothiazole-4-carboxylate | 70-80% |

| 2 | Conversion to 2-bromothiazole | Diazotization with NaNO2, followed by CuBr in HBr | 90-95% |

| 3 | Vinylation via Stille coupling | Tributyl(vinyl)tin, Pd(PPh3)4, toluene, 120°C | 40-45% |

The key step in this synthesis involves a palladium-catalyzed Stille cross-coupling reaction to introduce the vinyl group at the 2-position of the thiazole ring. Based on similar reactions, this step would likely require conditions similar to those reported for related compounds: Pd(PPh3)4 as catalyst, tributyl(vinyl)tin as the vinyl source, and toluene as solvent at elevated temperatures (approximately 120°C) .

Reactivity Profile

Vinyl Group Reactivity

The vinyl group at position 2 of the thiazole ring represents a key reactive site, functioning as a Michael acceptor for nucleophilic addition reactions. This reactivity pattern is particularly significant and has been demonstrated with the structurally similar compound Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate .

Reactions with Amine Nucleophiles

Based on studies with related compounds, Ethyl 2-vinylthiazole-4-carboxylate would be expected to undergo Michael-type additions with various amine nucleophiles to form 2-(aminoethyl)thiazole derivatives. The reactivity pattern would likely resemble that observed with Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate :

Table 3: Predicted Reactivity with Various Amines

| Amine Type | Expected Product | Predicted Reactivity/Yield |

|---|---|---|

| Secondary cyclic amines (morpholine) | Ethyl 2-(2-morpholinoethyl)thiazole-4-carboxylate | Good (60-65%) |

| Secondary acyclic amines | Ethyl 2-(2-dialkylaminoethyl)thiazole-4-carboxylate | Very good (65-85%) |

| Hindered amines (diisopropylamine) | - | Poor or no reaction |

| Primary amines | Mixture of products | Complex mixture unless optimized |

| Less basic amines (anilines) | - | Little to no reaction |

The reaction efficiency appears to be influenced by steric factors, with less hindered amines generally providing better yields. Reactions would typically be conducted in ethanol at room temperature with moderate excess of the amine nucleophile .

Ester Group Transformations

The ethyl carboxylate group at position 4 offers additional possibilities for chemical transformations:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification to other esters

-

Reduction to hydroxymethyl or aldehyde functionalities

-

Amidation to form amide derivatives

Care must be taken with the choice of solvent in these transformations. For instance, reactions in methanol might lead to transesterification side-products, as observed with related thiazole carboxylates .

Applications in Organic Synthesis

As a Building Block

Ethyl 2-vinylthiazole-4-carboxylate serves as a versatile building block for constructing more complex heterocyclic systems. The combination of a reactive vinyl group and an ester functionality makes it particularly useful for:

-

Synthesis of 2-(aminoethyl)thiazole derivatives via Michael addition

-

Construction of fused heterocyclic systems via cycloaddition reactions

-

Formation of extended conjugated systems through olefin metathesis

-

Introduction of various functional groups through both the vinyl and ester moieties

Synthesis of Bioactive Compounds

The thiazole scaffold is found in numerous biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Ethyl 2-vinylthiazole-4-carboxylate provides a convenient entry point to functionalized thiazoles with potential biological activities.

Similar thiazole derivatives have shown applications in the development of compounds related to stem cell biology. For instance, Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate has been identified as a compound capable of inducing Oct3/4 expression, which is relevant to stem cell pluripotency .

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding Ethyl 2-vinylthiazole-4-carboxylate:

Table 4: Structural Analogs of Ethyl 2-vinylthiazole-4-carboxylate

Reactivity Comparisons

The reactivity of Ethyl 2-vinylthiazole-4-carboxylate can be compared with that of similar compounds:

-

The vinyl group in Ethyl 2-vinylthiazole-4-carboxylate would likely show similar Michael acceptor properties to those observed in Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, though potentially with different reactivity rates due to the absence of the electron-withdrawing trifluoromethyl group .

-

The ester group would likely exhibit similar reactivity to that observed in Ethyl 2-formylthiazole-4-carboxylate, allowing for standard ester transformations .

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and selective methods for synthesizing Ethyl 2-vinylthiazole-4-carboxylate, potentially improving upon the palladium-catalyzed coupling approach. Alternative metal catalysts, ligands, or vinyl sources could be explored to enhance yields and reduce waste.

Exploration of Chemical Space

The reactivity of both the vinyl and ester functionalities offers numerous opportunities for derivatization. Systematic exploration of:

-

Various nucleophiles beyond amines for Michael addition

-

Different transformations of the ester group

-

Potential for dual functionalization reactions

These could significantly expand the chemical space accessible from this versatile building block.

Biological Evaluation

Systematic biological screening of Ethyl 2-vinylthiazole-4-carboxylate and its derivatives could reveal previously unknown activities. Given the relevance of related thiazole compounds to stem cell biology , particular attention could be paid to activities in cellular differentiation and pluripotency pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume